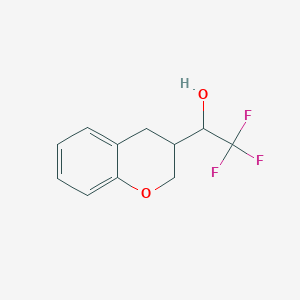
2,5-Dimethoxy-4-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-pyridinamine is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 5 positions and an amino group at the 4 position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-pyridinamine typically involves the following steps:
Methoxylation: The introduction of methoxy groups at the 2 and 5 positions of the pyridine ring. This can be achieved through the reaction of pyridine with methanol in the presence of a catalyst such as sulfuric acid.
Amination: The introduction of an amino group at the 4 position. This can be done by reacting the methoxylated pyridine with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-4-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-pyridinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-pyridinamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-bromophenethylamine: A psychedelic phenylethylamine derivative with similar structural features.
2,5-Dimethoxy-4-iodoamphetamine: Another psychedelic compound with similar methoxy substitutions.
2,5-Dimethoxyphenethylamine: A simpler phenethylamine derivative with similar methoxy groups.
Uniqueness
2,5-Dimethoxy-4-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2,5-dimethoxypyridin-4-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3,(H2,8,9) |
Clave InChI |
BBMWAIDTFTVMIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



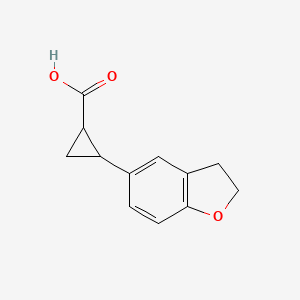

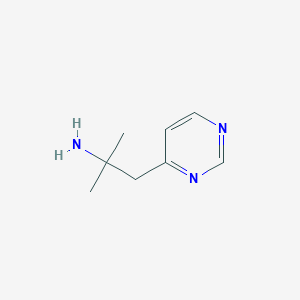
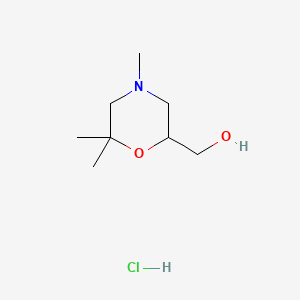
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
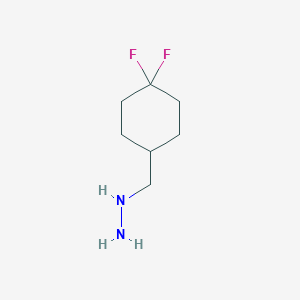
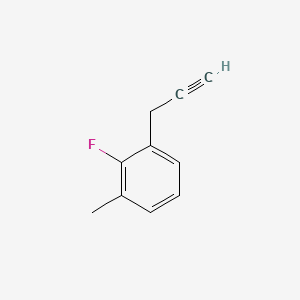
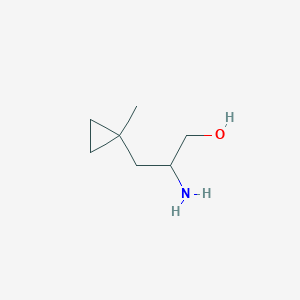

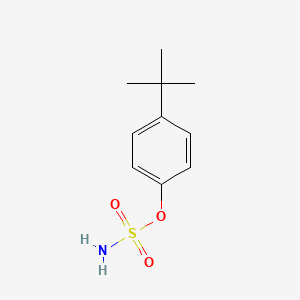

![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
